甲磺酸(4-硝基苯)钠

描述

Synthesis Analysis

The synthesis of nitro-substituted aromatic compounds can be achieved through various methods. One such method involves the displacement polymerization between bis(4-chloro-3-nitrophenyl) sulfone and anhydrous sodium sulfide in N-methyl-2-pyrrolidone at 200°C, resulting in a nitro-substituted polysulfide sulfone. This polymer is soluble in aprotic solvents and has been characterized using elemental analysis, IR, and 1H-NMR spectroscopies, as well as viscometry .

Molecular Structure Analysis

The molecular structure of N-(4-nitrophenyl)methanesulfonamide (4NPMSA) closely resembles that of N-phenylmethanesulfonamide (PMSA) and N-(3-nitrophenyl)methanesulfonamide, with slight variations in geometric parameters. The presence of a nitro group at the para position does not alter the space group, which remains the same as that of PMSA. The N-H hydrogen atom and the methylsulfonyl group are positioned trans to each other across the benzene ring plane, facilitating the availability of the amide hydrogen atom to receptor molecules during biological activity. The molecules are linked into centrosymmetric dimers through N-H...O hydrogen bonds .

Chemical Reactions Analysis

The aromatization of 1,4-dihydropyridines to their corresponding pyridine derivatives can be effectively carried out using a combination of methanesulfonic acid and sodium nitrite in the presence of wet SiO2. This reaction proceeds under mild and heterogeneous conditions, yielding excellent results. This demonstrates the potential of sodium (4-nitrophenyl)methanesulfonate to act as an oxidizing agent in specific chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of sodium (4-nitrophenyl)methanesulfonate derivatives can be inferred from related compounds. For instance, the 1:1 complex of 4-nitrophenyl[bis(ethylsulfonyl)]methane with 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) forms an ion pair in the crystal structure, where the N-H protons of the protonated TBD molecule are hydrogen-bonded with sulfonyl oxygens. The lengths of these hydrogen bonds are significant, and the structure of the complex in the solid state is well-reflected in its FT-IR spectrum. The complex's behavior in different solvents, such as chloroform and acetonitrile, suggests dissociation and formation of new structures, indicating solvent-dependent properties .

科学研究应用

甲烷排放和环境影响

- 甲烷排放缓解:对稻田中含硫酸盐改良剂的研究表明,减少甲烷 (CH4) 排放的潜在缓解策略。应用含硫酸盐的改良剂,例如基于甲磺酸盐的改良剂,可以显着减少农业来源的甲烷排放,甲烷是一种强效温室气体 (Denier van der Gon et al., 2001)。

化学合成和应用

- 二醇的合成:1,3-二羟基萘等化合物的合成和应用突出了甲磺酸盐衍生物在化学合成中的多功能性。此类化合物可在各种化学过程中发挥关键作用,包括染料生产和药物合成,展示了甲磺酸盐衍生物在有机化学中的效用 (Zhang You-lan, 2005)。

环境应用

- 光催化减少污染:通过光催化氧化硫化合物(涉及甲磺酸盐等化合物)已被探索用于减少环境中令人作呕的硫化合物的危害。此类方法表明甲磺酸盐衍生物有可能参与环境清理工作,突出了它们在通过高级氧化工艺减少污染中的作用 (Cantau et al., 2007)。

生物技术应用

- 通过甲烷氧化菌增加价值:对甲烷氧化菌(一种能够利用甲烷作为碳源的细菌)的研究表明,在生物技术应用中使用甲烷和可能的甲磺酸盐衍生物的潜力。这些应用包括生产单细胞蛋白、生物聚合物和其他有价值的化合物,展示了微生物学和化学工程在可持续生产过程中的交叉 (Strong et al., 2015)。

属性

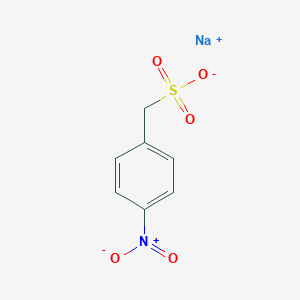

IUPAC Name |

sodium;(4-nitrophenyl)methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO5S.Na/c9-8(10)7-3-1-6(2-4-7)5-14(11,12)13;/h1-4H,5H2,(H,11,12,13);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXZUSZBEGNFCDZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

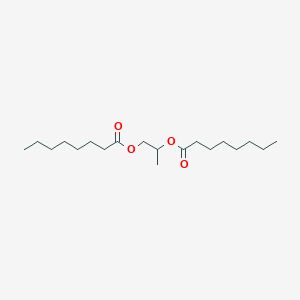

C1=CC(=CC=C1CS(=O)(=O)[O-])[N+](=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6NNaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80415653 | |

| Record name | sodium (4-nitrophenyl)methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium (4-nitrophenyl)methanesulfonate | |

CAS RN |

36639-50-6 | |

| Record name | sodium (4-nitrophenyl)methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium (4-nitrophenyl)methanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.412 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Potassium benzo[d][1,3]dioxol-5-yltrifluoroborate](/img/structure/B152783.png)

![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2S*,3S*),2alpha,5beta]]- (](/img/structure/B152804.png)